
SB-222200
概要
説明
SB-222200は、NK-3受容体(NK-3R)の選択的で経口投与可能なアンタゴニストです。 血液脳関門(BBB)を効果的に通過し、中枢神経系(CNS)の疾患に関する研究のために開発されました 。 その化学構造はC26H24N2Oであり、分子量は380.48 g/molです .
準備方法
合成経路:: SB-222200の合成経路は、入手可能な文献では明確に開示されていません。 キノリンカルボキサミド構造を実現するために、特定の化学反応によって合成されます。
反応条件:: 残念ながら、詳細な反応条件は容易に入手できません。 研究者は、適切な試薬と触媒を含む一連の合成ステップを使用している可能性があります。
工業生産:: this compoundの工業規模の生産方法に関する情報は限られています。 主に研究設定で使用されます。
化学反応の分析
SB-222200の化学的挙動には、NK-3受容体との相互作用が含まれます。 重要なポイントを以下に示します。
結合親和性:
4. 科学研究への応用
This compoundの用途は、さまざまな科学分野にわたっています。
神経生物学とCNS疾患:
科学的研究の応用
Neuropharmacological Applications
1.1 Mechanism of Action
SB-222200 selectively antagonizes the neurokinin-3 receptor, which is involved in several neurological processes. It has demonstrated a high affinity for the neurokinin-3 receptor with a selectivity ratio of 57-fold for NK-3 versus NK-2 receptors and over 100,000-fold for NK-3 versus NK-1 receptors . This selectivity underlines its utility in studying the physiological roles of neurokinin receptors in the central nervous system.
1.2 Behavioral Studies
Research has shown that this compound can modulate dopamine-mediated behaviors. In studies involving mice, administration of this compound enhanced hyperactivity induced by cocaine and increased stereotypic behavior when challenged with low doses of dopamine D1 receptor agonists . These findings suggest that this compound may play a role in understanding addiction mechanisms and could potentially be used to develop treatments for substance use disorders.
Table 1: Behavioral Effects of this compound in Mice
Treatment | Dose (mg/kg) | Behavioral Effect | Reference |
---|---|---|---|
This compound + Cocaine | 5 | Enhanced hyperactivity | |
This compound + SKF 82958 | 0.125 | Increased stereotypic behavior |
Inflammation and Immune Response
2.1 NLRP3 Inflammasome Inhibition
Recent studies have identified this compound as a novel inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. It effectively inhibits NLRP3 activation in macrophages without affecting other inflammasomes like NLRC4 or AIM2 . The compound binds directly to the NLRP3 protein, blocking critical interactions necessary for inflammasome assembly.
2.2 Case Studies on Inflammatory Diseases
In vivo studies demonstrated that treatment with this compound alleviated symptoms in mouse models of NLRP3-dependent inflammatory diseases, such as monosodium urate crystal-induced peritonitis and dextran sulfate sodium-induced colitis . These findings indicate its potential as a therapeutic agent for treating chronic inflammatory conditions.
Table 2: Efficacy of this compound in Inflammatory Models
Model | Treatment | Outcome | Reference |
---|---|---|---|
Monosodium Urate Crystal-Induced Peritonitis | This compound | Reduced inflammation | |
Dextran Sulfate Sodium-Induced Colitis | This compound | Alleviated symptoms |
Pharmacokinetics and Safety Profile
This compound has been evaluated for its pharmacokinetic properties, showing good oral bioavailability and the ability to cross the blood-brain barrier effectively . This characteristic is crucial for its application in central nervous system disorders.
Table 3: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | 46% |
Cmax (ng/ml) | ~400 |
K(i) for NK-3 receptor | 4.4 nM |
作用機序
SB-222200の作用機序は、NK-3受容体の遮断です。 これらの受容体はタキキニンファミリーの一部であり、神経伝達、痛みの調節、およびその他の生理学的プロセスにおいて役割を果たします。 この化合物の効果は、これらの経路を混乱させることに起因する可能性があります。
6. 類似の化合物との比較
詳細な比較は少ないですが、this compoundのユニークさは、NK-3受容体に対する選択性にあります。 類似の化合物には、他のニューロキニン受容体アンタゴニストが含まれますが、this compoundの特定のプロファイルはそれを際立たせています。
類似化合物との比較
While detailed comparisons are scarce, SB-222200’s uniqueness lies in its selectivity for NK-3 receptors. Similar compounds include other neurokinin receptor antagonists, but this compound’s specific profile sets it apart.
生物活性
SB-222200, a non-peptide antagonist of the neurokinin-3 receptor (NK3R), has garnered attention for its diverse biological activities and pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and implications in various physiological and pathological contexts.
This compound, chemically known as (S)-(-)-N-(alpha-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide, selectively antagonizes the human NK3 receptor with high affinity (K(i) = 4.4 nM) and demonstrates significant selectivity over other tachykinin receptors, such as NK1 and NK2 (K(i) > 100,000 nM for NK1) . The compound inhibits neurokinin B (NKB)-induced calcium mobilization in HEK 293 cells expressing NK3R, showcasing its potential to modulate neurokinin signaling pathways.
Pharmacological Profile
The pharmacological profile of this compound includes:
- High Affinity and Selectivity : Demonstrates a 57-fold selectivity for NK3R over NK2R and 100,000-fold over NK1R .
- Central Nervous System Penetration : Effective in crossing the blood-brain barrier, which is critical for its central effects .
- Oral Bioavailability : Exhibits an oral bioavailability of approximately 46% in rats .
Pain Modulation
Recent studies have indicated that this compound can modulate pain responses. For instance, in a study involving mice, pharmacological inhibition of NK3R by this compound resulted in orofacial allodynia and anxiety-like behaviors when administered in the lateral habenula . This suggests a role for NK3R in pain perception and emotional regulation.
Dopamine Regulation
In another study, acute administration of this compound was shown to attenuate cocaine-induced hyperactivity in mice. The compound increased dopamine D1 receptor density in the striatum by 19.7%, indicating that NK3R blockade may enhance dopaminergic signaling . This finding highlights the potential implications of this compound in addiction and reward-related behaviors.
Table: Summary of Key Findings on this compound
Implications in Disease Models
This compound has been implicated in various disease models due to its ability to modulate neurokinin signaling. For example:
- Inflammation : Recent research identified this compound as a novel inhibitor of the NLRP3 inflammasome, suggesting its potential use in treating inflammation-related diseases by blocking NLRP3 assembly .
- Reproductive Health : The compound has been shown to affect reproductive hormone levels and spermatogenesis, indicating a role in reproductive health .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of SB-222200 as an NK-3 receptor antagonist, and how is its selectivity validated experimentally?
this compound acts as a competitive, reversible antagonist of the human NK-3 receptor with a binding affinity (Ki) of 4.4 nM. Its selectivity is determined through comparative binding assays against hNK-1 (Ki > 100,000 nM) and hNK-2 receptors (Ki = 250 nM). Methodologically, researchers should use radioligand displacement assays (e.g., 125I-[MePhe⁷]NKB) in transfected cell lines (e.g., CHO-hNK-3R) to quantify receptor affinity. Calcium mobilization assays in HEK 293-hNK-3R cells further confirm functional antagonism (IC₅₀ = 18.4 nM) .
Q. How should researchers design experiments to assess this compound’s blood-brain barrier (BBB) permeability in preclinical models?
Utilize pharmacokinetic studies in rodents, measuring plasma and brain tissue concentrations after oral administration. Key parameters include terminal elimination half-life (e.g., ~2 hours in rats), bioavailability (46% in rats), and brain-to-plasma ratios. Correlate these with behavioral outcomes (e.g., inhibition of senktide-induced responses) to confirm CNS activity .
Q. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?
Maintain a detailed lab notebook with sections for compound preparation (e.g., solvent used, storage conditions), dosing regimens, and instrument calibration. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to describe methods comprehensively in manuscripts, including critical steps like cell line validation and statistical thresholds .
Q. How can researchers validate the purity and structural identity of this compound in experimental setups?
Employ analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. For novel batches, compare retention times, spectral data, and melting points (154°C for this compound) against reference standards. Report purity percentages (e.g., ≥99.91%) and batch-specific details in supplementary materials .
Advanced Research Questions
Q. How can contradictions between in vitro binding affinity and in vivo efficacy of this compound be resolved?
Investigate pharmacokinetic factors such as plasma protein binding, metabolic stability, and BBB penetration. For example, this compound’s in vivo efficacy (ED₅₀ ≈ 5 mg/kg in mice) correlates with brain concentration rather than plasma levels. Use species-specific receptor expression models (e.g., murine vs. human NK-3R) to address interspecies variability .
Q. What methodologies are recommended for analyzing this compound’s effects on intracellular calcium signaling?
Employ fluorescence-based calcium flux assays in HEK 293 cells stably expressing hNK-3R. Pre-treat cells with this compound (e.g., 30 minutes) before stimulating with NKB. Normalize data to baseline and control responses, and calculate IC₅₀ values using non-linear regression models .
Q. How should researchers optimize oral dosing regimens for this compound in translational CNS studies?
Conduct dose-ranging studies in rodents to establish pharmacokinetic-pharmacodynamic (PK-PD) relationships. Parameters include Cₘₐₓ (~427 ng/mL in rats), AUC, and T₁/₂. Adjust dosing intervals based on receptor occupancy duration and behavioral readouts (e.g., senktide-induced hyperlocomotion inhibition) .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance, especially for marginally significant findings .
Q. How can researchers address species-specific differences in NK-3 receptor pharmacology when translating this compound findings to human models?
Perform cross-species binding assays (e.g., murine vs. human NK-3R) to quantify affinity differences (e.g., this compound’s Ki = 174 nM for murine NK-3R vs. 4.4 nM for human). Use humanized receptor models or primary neuronal cultures to improve translational relevance .
Q. What ethical and reporting standards should guide animal studies using this compound?
Adhere to ARRIVE guidelines for preclinical research, including detailed reporting of animal strain, sample size justification, and randomization. Include ethics committee approvals and conflict-of-interest statements in manuscripts. For behavioral studies, minimize distress through humane endpoints .
Q. Methodological Resources
- Data Analysis : Use software like GraphPad Prism for dose-response curves and MetaMorph for imaging-based assays (e.g., axonal length measurement in neurodevelopmental studies) .
- Literature Critique : Systematically compare findings across studies (e.g., this compound’s efficacy in ferret emesis models vs. rodent CNS models) to identify knowledge gaps .
- Manuscript Preparation : Follow journal-specific guidelines for supplementary materials (e.g., depositing raw calcium flux data in repositories) and avoiding redundant figure/table descriptions .
特性
IUPAC Name |
3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O/c1-3-22(19-12-6-4-7-13-19)28-26(29)24-18(2)25(20-14-8-5-9-15-20)27-23-17-11-10-16-21(23)24/h4-17,22H,3H2,1-2H3,(H,28,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYRKWJSMQECI-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938540 | |
Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174635-69-9 | |
Record name | 3-Methyl-2-phenyl-N-((1S)-1-phenylpropyl)quinoline-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174635-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB 222200 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174635699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。